

X-ray Crystallography of (Ethynylsulfonyl)benzene Derivatives: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of (ethynylsulfonyl)benzene derivatives. Due to the limited availability of published crystal structures for a wide range of these specific derivatives, this document focuses on the detailed analysis of p-(tolylsulfonyl)ethyne, a representative example of this class of compounds. The information presented is intended to serve as a valuable resource for understanding the structural properties of aryl ethynyl sulfones, which are of growing interest in medicinal chemistry and materials science.

Comparison of Crystallographic Data

At present, a comprehensive comparison of multiple (ethynylsulfonyl)benzene derivatives is hindered by the scarcity of publicly available crystallographic data. However, the detailed crystal structure of p-(tolylsulfonyl)ethyne provides a crucial benchmark for this class of molecules.

Table 1: Crystallographic Data for p-(tolylsulfonyl)ethyne



| Parameter | Value |
|------------------------------|--|
| Chemical Formula | C ₉ H ₈ O ₂ S |
| Formula Weight | 180.22 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 9.423 (2) |
| b (Å) | 7.633 (2) |
| c (Å) | 11.914 (3) |
| β (°) | 99.42 (2) |
| Volume (ų) | 844.2 (4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.418 |
| R-factor (%) | 4.1 |

Data sourced from the single-crystal X-ray structure of p-(tolylsulfonyl)ethyne.

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallization of p-(tolylsulfonyl)ethyne, as adapted from established procedures.

Synthesis of p-(Tolylsulfonyl)ethyne

The synthesis of p-(tolylsulfonyl)ethyne can be achieved through the reaction of sodium p-toluenesulfinate with (bromoethynyl)trimethylsilane, followed by the removal of the trimethylsilyl protecting group.

Materials:

Sodium p-toluenesulfinate



- (Bromoethynyl)trimethylsilane
- Solvent (e.g., Tetrahydrofuran)
- Potassium carbonate
- Methanol

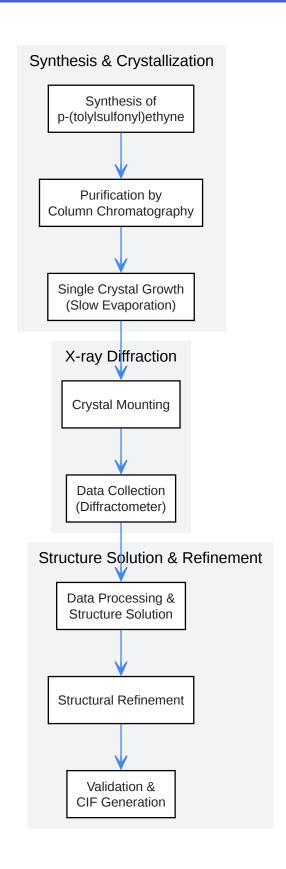
Procedure:

- A solution of sodium p-toluenesulfinate in a suitable solvent is prepared in a reaction vessel under an inert atmosphere.
- (Bromoethynyl)trimethylsilane is added to the solution, and the reaction mixture is stirred at room temperature for several hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched, and the silyl-protected product is extracted.
- The protecting group is removed by treating the intermediate with a base, such as potassium carbonate, in a protic solvent like methanol.
- The final product, p-(tolylsulfonyl)ethyne, is purified by column chromatography.

X-ray Crystallography Workflow

The determination of the crystal structure of p-(tolylsulfonyl)ethyne follows a standard workflow for small molecule X-ray crystallography.





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Caption: General workflow for X-ray crystallography.



Single Crystal Growth:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.

- The purified p-(tolylsulfonyl)ethyne is dissolved in a suitable solvent or solvent mixture (e.g., ethanol/water, dichloromethane/hexane) to create a nearly saturated solution.
- The solution is filtered to remove any particulate matter.
- The filtered solution is placed in a clean vial, which is loosely capped or covered with parafilm perforated with small holes to allow for slow evaporation of the solvent.
- The vial is left undisturbed in a vibration-free environment at a constant temperature.
- Crystals typically form over a period of several days to weeks.

Data Collection and Structure Refinement:

- A suitable single crystal is selected and mounted on a goniometer head.
- X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
- The collected data are processed, and the crystal structure is solved using direct methods or Patterson methods.
- The structural model is refined using full-matrix least-squares on F².
- The final refined structure is validated and deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and a Crystallographic Information File (CIF) is generated.
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